

Comparative Docking Analysis of Oxetane-Based Indole Analogues as Potential Tubulin Inhibitors

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Compound of Interest

Compound Name: 2-(Oxetan-3-ylidene)acetaldehyde

Cat. No.: B3030576

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A detailed examination of the binding interactions and biological activity of novel oxetane-containing compounds targeting the colchicine binding site on β -tubulin.

This guide provides a comparative analysis of a series of oxetane-based indole analogues designed as potential inhibitors of tubulin polymerization. The incorporation of an oxetane moiety is a contemporary strategy in medicinal chemistry to enhance physicochemical properties and explore novel structure-activity relationships (SAR). This document summarizes the key findings from a study that synthesized and evaluated these compounds, with a focus on the computational docking simulations used to predict their binding modes and affinities.

Data Presentation: Biological Activity and Molecular Docking Scores

The following table summarizes the in vitro cytotoxicity (GI₅₀) of the oxetane-containing indole analogues against the MCF-7 human breast cancer cell line and their calculated docking energies from molecular docking simulations.

Compound	Oxetane Analogue	GI50 (μ M) for MCF-7 Cells	-CDOCKER Energy (kcal/mol)
1	5c	0.51 ± 0.04	Not Reported
2	5h	0.56 ± 0.03	Not Reported
3	5k	0.47 ± 0.02	Not Reported
4	5m	> 10	33.15
Reference	Colchicine	0.011 ± 0.001	45.31
Reference	OXi8006 (Ketone Analogue of 5m)	0.009 ± 0.001	Not Reported

Note: While the study performed comparative docking, specific docking scores for all synthesized analogues were not provided in the publication. The docking study focused on providing a rationale for the differential interaction of the oxetane analogue 5m compared to colchicine.

Experimental and Computational Protocols

The following methodologies were employed in the study for the biological evaluation and computational analysis of the oxetane-based indole analogues.

In Vitro Cytotoxicity Assay

The antiproliferative activity of the synthesized compounds was determined using a sulforhodamine B (SRB) assay. Human cancer cell lines, including MCF-7 (breast), were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine. Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations, and the plates were incubated for an additional 48 hours. Following incubation, cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was read at 515 nm. The GI50 values, the concentration required to inhibit cell growth by 50%, were calculated from dose-response curves.

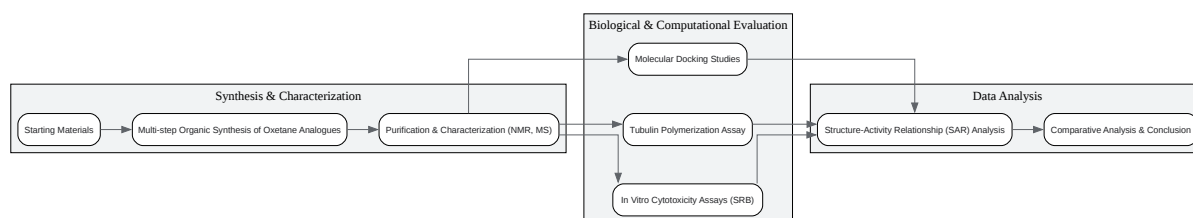
Molecular Docking Protocol

Molecular docking studies were performed to predict the binding mode and affinity of the oxetane-containing indole analogues within the colchicine binding site of β -tubulin.

- **Software:** Discovery Studio Client 4.5 (Accelrys) was utilized for all molecular modeling and docking simulations.
- **Protein Preparation:** The X-ray crystal structure of the tubulin-DAMA-colchicine complex (PDB ID: 1SA0) was used as the receptor model. The protein structure was prepared by removing water molecules and ligands, followed by the application of the CHARMM force field. Hydrogen atoms were added to the protein.
- **Ligand Preparation:** The 3D structures of the oxetane-based ligands and colchicine were generated and optimized using the CHARMM force field.
- **Binding Site Definition:** The binding site was defined as a sphere with a 10 Å radius centered on the co-crystallized ligand (DAMA-colchicine).
- **Docking Algorithm:** The CDOCKER protocol, a CHARMM-based molecular dynamics docking algorithm, was used. CDOCKER allows for ligand flexibility during the docking process.
- **Docking Validation:** To validate the docking protocol, the co-crystallized ligand (DAMA-colchicine) was extracted and re-docked into the defined binding site. The successful replication of the crystallographic binding pose confirmed the validity of the docking parameters.
- **Comparative Docking:** The oxetane-containing analogue 5m and colchicine were docked into the prepared tubulin structure. The resulting poses and their corresponding -CDOCKER energy scores were analyzed to understand the binding interactions. The docking results indicated that while colchicine forms key hydrogen bonds with residues such as Thr α 179 and Cys β 241, the oxetane analogue 5m exhibited a different binding orientation with fewer critical hydrogen bond interactions, providing a potential explanation for its lack of tubulin polymerization inhibitory activity.

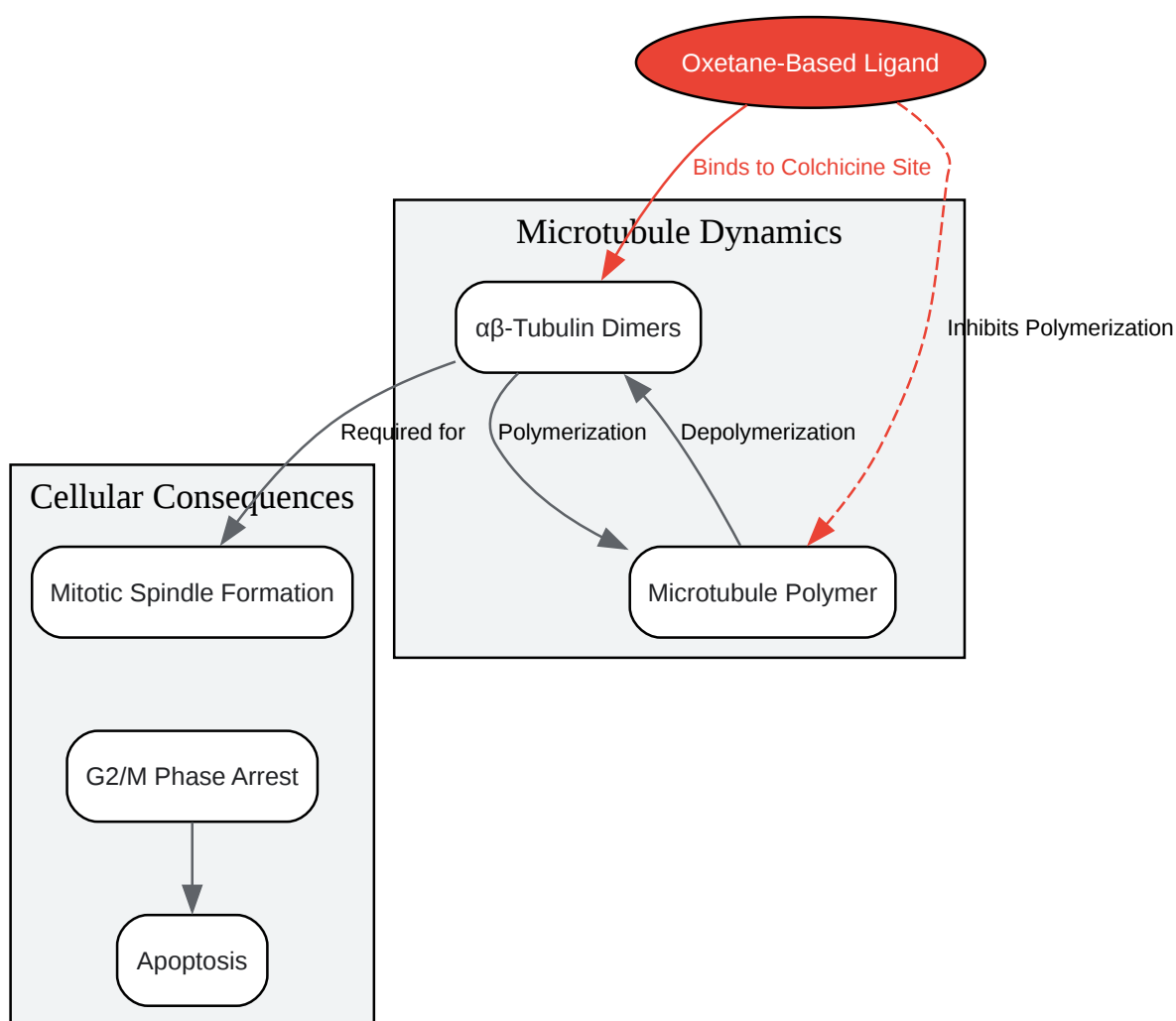
Visualizations: Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this class of compounds.



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Experimental workflow for the design and evaluation of oxetane-based ligands.



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Proposed mechanism of action for tubulin polymerization inhibitors.

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